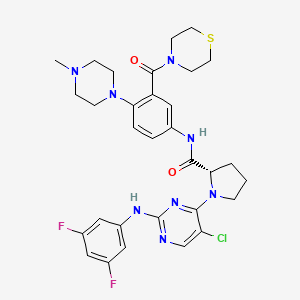

Trk/alk-IN-1

Description

Overview of Receptor Tyrosine Kinases as Oncogenic Drivers

Anaplastic Lymphoma Kinase (ALK) is a member of the insulin (B600854) receptor superfamily of RTKs. nih.govd-nb.info In normal physiology, ALK expression is primarily found in the nervous system, where it is involved in development and function. nih.govtaylorandfrancis.com However, aberrant ALK activity is a known driver in several cancers. touchoncology.com The oncogenic potential of ALK was first discovered in anaplastic large-cell lymphoma (ALCL) as part of a chromosomal translocation resulting in the NPM-ALK fusion protein. nih.govtaylorandfrancis.com Since then, alterations in the ALK gene, including rearrangements, mutations, and amplification, have been identified as key oncogenic events in non-small cell lung cancer (NSCLC), neuroblastoma, and other malignancies. nih.govtouchoncology.com Constitutively active ALK fusion proteins drive tumor growth by persistently activating downstream signaling pathways that regulate cell proliferation and survival. onclive.comresearchgate.net

The Tropomyosin Receptor Kinase (TRK) family consists of three proteins—TRKA, TRKB, and TRKC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. nih.govaacrjournals.org These receptors and their ligands, the neurotrophins, are essential for the development, function, and survival of neurons in both the peripheral and central nervous systems. mdpi.comnih.gov For instance, Nerve Growth Factor (NGF) binds to TRKA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) bind to TRKB, and Neurotrophin-3 (NT-3) primarily binds to TRKC. mdpi.comnih.gov

The oncogenic role of the TRK family was first identified with the discovery of an NTRK gene fusion in colorectal cancer. nih.gov Similar to ALK, chromosomal rearrangements involving the NTRK genes can result in fusion proteins where the TRK kinase domain is constitutively activated. aacrjournals.org These fusions are potent oncogenic drivers found across a wide array of adult and pediatric tumors, including infantile fibrosarcoma, secretory carcinomas of the breast and salivary glands, and thyroid cancer. aacrjournals.orggene.comajmc.com The resulting TRK fusion proteins drive cancer cell growth through the activation of major signaling pathways, including MAPK and PI3K. maedica.rotargetedonc.com

ROS1 is an orphan RTK, meaning its natural ligand is unknown, that shares significant structural homology with ALK. lcfamerica.orgamegroups.org While its precise physiological role is not fully understood, ROS1 is recognized as a potent oncogene when its kinase activity is deregulated. nih.gov In cancer, this typically occurs through chromosomal rearrangements that create fusion genes. lung.org

ROS1 fusions were first identified as oncogenic drivers in glioblastoma and subsequently found in a subset of NSCLC patients, typically those with adenocarcinoma histology who are never- or light smokers. nih.govlung.orgmdpi.com ROS1 rearrangements are also found in other cancers, including cholangiocarcinoma, ovarian cancer, and Spitzoid neoplasms. nih.gov The resulting fusion proteins lead to constitutive activation of the ROS1 kinase, which drives cell proliferation and survival through pathways similar to those activated by ALK, such as the STAT3 and PI3K/AKT/mTOR pathways. amegroups.org

Genomic Aberrations Leading to Constitutive RTK Activation

The most common mechanism leading to the oncogenic activation of ALK and TRK kinases is chromosomal rearrangement, which results in the formation of fusion genes. aacrjournals.orgmdpi.com These events fuse the 3' region of the RTK gene, which codes for the intracellular kinase domain, with the 5' region of an unrelated partner gene. aacrjournals.orgnih.gov The partner gene provides a dimerization or oligomerization domain that causes the resulting chimeric protein to be constantly active, independent of ligand binding. aacrjournals.org

Chromosomal rearrangements involving the ALK gene are found in approximately 3-7% of NSCLC cases. mdpi.com The most well-known of these is an inversion on chromosome 2 that fuses the Echinoderm Microtubule-associated protein-Like 4 (EML4) gene with the ALK gene. testing.compathologytestsexplained.org.au The resulting EML4-ALK fusion protein is a primary oncogenic driver in this subset of lung cancers. onclive.com Beyond EML4, over 20 different fusion partners for ALK have been identified in NSCLC and other cancers. onclive.commdpi.com

Table 1: Selected ALK Fusion Partners in Various Cancers

| Fusion Partner | Associated Cancer(s) |

| NPM1 | Anaplastic Large Cell Lymphoma (ALCL), Diffuse Large B-cell Lymphoma (DLBCL) nih.govnih.gov |

| EML4 | Non-Small Cell Lung Cancer (NSCLC) mdpi.com |

| TFG | ALCL, Inflammatory Myofibroblastic Tumors nih.gov |

| KIF5B | NSCLC pathologytestsexplained.org.au |

| CLTC | DLBCL, ALCL nih.gov |

| TPM3 / TPM4 | ALCL, Inflammatory Myofibroblastic Tumors d-nb.infonih.gov |

| ATIC | ALCL, Inflammatory Myofibroblastic Tumors d-nb.infonih.gov |

Table 2: Prevalence of NTRK Gene Fusions in Selected Tumor Types

| Tumor Type | Approximate Frequency of NTRK Fusions | Common Fusion(s) |

| Secretory Carcinoma (Breast, Salivary Gland) | >90% ajmc.com | ETV6-NTRK3 ajmc.commdpi.com |

| Infantile Fibrosarcoma | >90% ajmc.com | ETV6-NTRK3 ajmc.com |

| Congenital Mesoblastic Nephroma | ~21% ajmc.com | ETV6-NTRK3 ajmc.com |

| Thyroid Cancer | <5% - 25% (Varies by subtype) aacrjournals.orgmdpi.com | ETV6-NTRK3, TRIM24-NTRK2 |

| Glioma (Pediatric High-Grade) | ~40% nih.gov | NTRK1/2 fusions nih.gov |

| Lung Cancer (NSCLC) | ~0.1% - 1% nih.govmdpi.com | NTRK1 fusions nih.gov |

| Colorectal Cancer | <1% aacrjournals.org | TPM3-NTRK1 aacrjournals.org |

ROS1 Gene Fusions

A specific example of oncogenic RTK alteration is the ROS1 gene fusion. The ROS1 gene, located on chromosome 6, encodes an orphan receptor tyrosine kinase. nih.govfrontiersin.org In certain cancers, chromosomal rearrangements can cause the ROS1 gene to break and fuse with another gene, creating a chimeric fusion protein. nih.govcancer.gov While over 30 different partner genes have been identified, a common feature of these fusions is the retention of the ROS1 kinase domain. nih.govfrontiersin.org The partner gene often provides a dimerization domain, which leads to constitutive activation of the ROS1 kinase, thereby driving uncontrolled cell growth and malignant transformation. nih.govlcfamerica.org

ROS1 fusions are found in approximately 1-2% of non-small cell lung cancer (NSCLC) cases, particularly in younger patients with little to no smoking history. frontiersin.orglung.org They are also seen in other cancers like glioblastoma and inflammatory myofibroblastic tumors. nih.govfrontiersin.org These fusions are considered primary oncogenic drivers, and their presence makes them a key therapeutic target. lcfamerica.org

Therapeutic Rationale for Multi-Targeted Kinase Inhibition

The complexity of cancer, where tumor growth and survival often depend on multiple deregulated signaling pathways, provides the rationale for developing multi-targeted kinase inhibitors. nih.gov While single-target therapies can be effective, tumors can develop resistance by activating alternative signaling pathways to bypass the inhibited one. oncology-central.comamegroups.org Multi-targeted tyrosine kinase inhibitors (m-TKIs) are designed to simultaneously block several key kinases, which can lead to a more comprehensive and durable anti-tumor response. nih.govnih.gov This approach can potentially overcome or delay the onset of drug resistance. oncology-central.com The development of inhibitors that target multiple kinases, such as the VEGFR and PDGFR families, is based on the principle that targeting both tumor cell proliferation and angiogenesis (the formation of new blood vessels) can have a cumulative antitumor effect. nih.gov

Rationale for Dual ALK and TRK Inhibition

The rationale for developing inhibitors that dually target Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) stems from the crucial roles both kinases play in oncogenesis. Like ROS1, ALK and TRK fusions are known oncogenic drivers in various cancers, including NSCLC and neuroblastoma. aacrjournals.orgnih.gov

ALK (Anaplastic Lymphoma Kinase): ALK gene rearrangements lead to fusion proteins with constitutively active kinase domains, driving cancers such as a subset of NSCLC and anaplastic large cell lymphoma. aacrjournals.orgwikipedia.org

TRK (Tropomyosin Receptor Kinase): The TRK family (TRKA, TRKB, TRKC) is encoded by the NTRK genes (NTRK1, NTRK2, NTRK3). ilcn.org Fusions involving these genes create oncogenic drivers that are not limited to a single type of cancer but are found across a wide array of solid tumors in both adults and children. ilcn.orgtargetedonc.com

Given that both ALK and TRK signaling can promote tumor growth and survival, a dual inhibitor offers a strategic advantage. Such an agent could be effective in tumors where both pathways are active or in patient populations with either ALK or TRK-driven malignancies. nih.gov Furthermore, some next-generation inhibitors are designed to overcome resistance mutations that arise after treatment with first-generation single-target inhibitors. amegroups.org For example, the drug Entrectinib (B1684687) is a potent inhibitor of TRK, ROS1, and ALK, demonstrating the clinical viability of this multi-targeted approach. aacrjournals.orgdrugbank.comtargetmol.com

Contextualization of Trk/alk-IN-1 within Multi-Target Kinase Inhibitor Development

This compound is an investigational compound developed as a potent dual inhibitor of TRK and ALK. medchemexpress.commedchemexpress.com It represents a focused effort within the broader field of multi-targeted kinase inhibitor development to specifically address cancers driven by these two kinases. Research findings indicate that this compound demonstrates significant inhibitory activity against its targets. medchemexpress.com

The compound's potency has been quantified in enzymatic and anti-proliferative assays. medchemexpress.commedchemexpress.com Its development is part of a larger strategy to create novel therapies that can be effective against specific, genetically-defined cancers. medchemexpress.com The design of such inhibitors often aims to overcome resistance mechanisms seen with earlier drugs, such as the ALKL1196M mutation. medchemexpress.commedchemexpress.com

| Target | IC₅₀ (nM) |

|---|---|

| TRKA | 2.2 |

| ALK (Wild Type) | 9.3 |

| ALK (L1196M mutant) | 38 |

The development of this compound is comparable to that of other multi-kinase inhibitors like Entrectinib and Belizatinib, which also target both ALK and TRK families. aacrjournals.orgtargetmol.com While some newer inhibitors like NVL-655 are being specifically designed to be highly selective for ALK and to spare TRK to minimize certain side effects, the dual-inhibition strategy of this compound remains a valid therapeutic approach for specific cancer contexts. alkpositive.orgilcn.org The ultimate success of these inhibitors depends on identifying the correct patient populations through molecular testing and understanding the mechanisms of potential resistance. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C31H35ClF2N8O2S |

|---|---|

Molecular Weight |

657.2 g/mol |

IUPAC Name |

(2S)-1-[5-chloro-2-(3,5-difluoroanilino)pyrimidin-4-yl]-N-[4-(4-methylpiperazin-1-yl)-3-(thiomorpholine-4-carbonyl)phenyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H35ClF2N8O2S/c1-39-7-9-40(10-8-39)26-5-4-22(18-24(26)30(44)41-11-13-45-14-12-41)36-29(43)27-3-2-6-42(27)28-25(32)19-35-31(38-28)37-23-16-20(33)15-21(34)17-23/h4-5,15-19,27H,2-3,6-14H2,1H3,(H,36,43)(H,35,37,38)/t27-/m0/s1 |

InChI Key |

NZIBMWIIYQHEQI-MHZLTWQESA-N |

Isomeric SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)[C@@H]3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6 |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Trk/alk in 1

Mechanism of Kinase Inhibition

ATP Competitive Binding and Disruption of Kinase Domain Autophosphorylation

Trk/alk-IN-1 functions as a potent inhibitor of Tropomyosin receptor kinase (TRK) and Anaplastic Lymphoma Kinase (ALK) by directly competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of these proteins. nih.govtargetedonc.commdpi.comnih.gov This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the kinase itself, a critical process known as autophosphorylation. targetedonc.comnih.gov By blocking autophosphorylation, this compound effectively halts the activation of the kinase, thereby shutting down its downstream signaling activities. targetedonc.comaacrjournals.org The majority of TRK inhibitors currently under investigation are Type I inhibitors, which, like this compound, are ATP-competitive and bind to the ATP-binding site. nih.gov The development of resistance to these inhibitors can occur through mutations within the kinase domain that prevent the drug from binding effectively. nih.gov

Inhibition of Wild-Type ALK and TRK Kinases

This compound demonstrates potent inhibitory activity against wild-type ALK and TRK kinases. medchemexpress.com In enzymatic assays, this compound shows significant potency with IC50 values of 2.2 nM and 9.3 nM for TRKA and wild-type ALK (ALKWT), respectively. medchemexpress.com The TRK family of receptor tyrosine kinases, which includes TRKA, TRKB, and TRKC, plays a crucial role in the development and function of the nervous system. targetedonc.com Similarly, ALK is a receptor tyrosine kinase that belongs to the insulin (B600854) receptor superfamily and is important for nervous system development. cancer.govcancer.gov Dysregulation of both TRK and ALK kinases is associated with the development of various cancers. cancer.govcancer.gov

Inhibition of ALK, ROS1, and TRK Fusion Proteins

In addition to inhibiting wild-type kinases, this compound is also effective against various fusion proteins involving ALK, ROS1, and TRK. cancer.govcancer.gov These fusion proteins, resulting from chromosomal rearrangements, lead to constitutive activation of the kinase domain and are oncogenic drivers in several types of cancer. aacrjournals.orgcancer.govcancer.gov For instance, the EML4-ALK fusion protein is found in a subset of non-small cell lung cancers. aacrjournals.org Similarly, fusions involving the NTRK genes, which encode the TRK proteins, are found in a wide range of tumors. aacrjournals.org this compound and similar inhibitors target and inhibit these fusion proteins, leading to the disruption of downstream signaling and inhibition of tumor cell growth. cancer.govcancer.gov Repotrectinib (B610555), a next-generation ROS1/TRK/ALK inhibitor, has shown potent antiproliferative activity against wild-type fusion proteins involving ROS1, TRKA, TRKB, TRKC, and ALK. aacrjournals.org

Modulation of Downstream Signaling Pathways

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of TRK and ALK kinases leads to the stimulation of several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. aacrjournals.orgresearchgate.net This pathway, which includes RAS, RAF, MEK, and ERK, is crucial for regulating cell proliferation, differentiation, and survival. aacrjournals.orgresearchgate.net By inhibiting TRK and ALK, this compound effectively blocks the activation of the MAPK pathway. aacrjournals.org This disruption of MAPK signaling is a key mechanism through which this compound exerts its anti-cancer effects. nih.gov Resistance to TRK inhibitors can sometimes occur through the activation of the MAPK pathway via alternative mechanisms, highlighting the importance of this pathway in mediating the effects of TRK and ALK inhibition. nih.gov

Disruption of Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway

Another critical signaling cascade regulated by TRK and ALK is the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway. aacrjournals.orgresearchgate.net This pathway plays a central role in cell growth, survival, and metabolism. mdpi.com Upon activation by TRK or ALK, PI3K phosphorylates lipids in the cell membrane, leading to the recruitment and activation of AKT. mdpi.comnih.gov Activated AKT, in turn, phosphorylates a variety of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. mdpi.comnih.gov this compound, by inhibiting the upstream kinases, prevents the activation of the PI3K/AKT/mTOR pathway, contributing to its anti-tumor activity. aacrjournals.org The disruption of this pathway has been shown to induce growth inhibitory effects in cancer cells. nih.gov

Compound Inhibition Data

| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Condition |

| This compound | TRKA | 2.2 | Enzymatic Assay |

| This compound | ALKWT | 9.3 | Enzymatic Assay |

| This compound | ALKL1196M | 38 | Enzymatic Assay |

| Repotrectinib | ROS1 (WT) | <0.2 | Ba/F3 cells |

| Repotrectinib | TRKA (WT) | <1 | KM12 cells |

| Repotrectinib | ALK (WT) | <3 | Karpas-299 cells |

| Entrectinib (B1684687) | TRKA | 1 | Biochemical Assay |

| Entrectinib | TRKB | 3 | Biochemical Assay |

| Entrectinib | TRKC | 5 | Biochemical Assay |

| Entrectinib | ALK | 12 | Biochemical Assay |

| Entrectinib | ROS1 | 7 | Biochemical Assay |

Suppression of Phospholipase C-gamma (PLCγ) Signaling

The activation of Tropomyosin receptor kinase (Trk) and Anaplastic Lymphoma Kinase (ALK) initiates a cascade of intracellular signaling pathways crucial for cell proliferation, survival, and differentiation. One of the key pathways activated downstream of both Trk and ALK is the Phospholipase C-gamma (PLCγ) signaling pathway. mdpi.comresearchgate.netmdpi.com Upon ligand binding and receptor dimerization, Trk and ALK undergo autophosphorylation, creating docking sites for various signaling proteins, including PLCγ. mdpi.com The recruitment of PLCγ to the activated receptor leads to its phosphorylation and subsequent activation. mdpi.comnih.gov

Activated PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of calcium from intracellular stores. Together, these events trigger a variety of cellular responses that contribute to cell growth and survival. mdpi.com

This compound, as a dual inhibitor of Trk and ALK, effectively suppresses the activation of the PLCγ signaling pathway. By binding to the ATP-binding pocket of the kinase domain of Trk and ALK, this compound prevents their autophosphorylation. nih.gov This inhibition blocks the initial step required for the recruitment and activation of PLCγ. Consequently, the downstream signaling events mediated by PLCγ, including the production of DAG and IP3 and the subsequent activation of PKC and calcium signaling, are abrogated. Research has demonstrated that inhibition of TrkA phosphorylation by inhibitors leads to a complete inhibition of PLCγ1 phosphorylation. aacrjournals.org This suppression of PLCγ signaling is a critical mechanism through which this compound exerts its anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on Trk or ALK signaling.

Inhibition of JAK/STAT Pathway Activation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade that is often constitutively activated in various cancers due to aberrant kinase activity, including that of ALK. researchgate.netnih.gov This pathway plays a pivotal role in cell proliferation, differentiation, and immune responses. wikipedia.org The activation of the JAK/STAT pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to receptor dimerization and the activation of associated JAKs. wikipedia.org Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. wikipedia.org Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell growth and survival. wikipedia.org

In the context of ALK-driven cancers, the constitutively active ALK fusion proteins can directly phosphorylate and activate STAT3. researchgate.net This leads to the continuous activation of downstream signaling, promoting tumorigenesis. This compound, by inhibiting ALK kinase activity, effectively blocks this aberrant activation of the JAK/STAT pathway. While direct evidence for this compound's effect on JAK/STAT is part of the broader understanding of ALK inhibition, studies on similar ALK inhibitors have shown that they suppress the phosphorylation of STAT3. abmole.com This inhibition leads to the downregulation of STAT3 target genes, thereby contributing to the anti-tumor effects of the inhibitor. It is important to note that while Trk signaling can also influence the JAK/STAT pathway, the primary and most well-established link in the context of this compound's dual targets is through the inhibition of ALK-mediated STAT activation. mdpi.comnih.gov

Kinase Selectivity Profiling of this compound

Enzymatic Assay-Based Selectivity (IC50 values for TRKA, ALKWT, ALKL1196M, ROS1)

The potency of this compound against its primary targets has been quantified through enzymatic assays, which measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by half (IC50). These assays have demonstrated that this compound is a potent inhibitor of both TrkA and ALK.

In enzymatic assays, this compound exhibited IC50 values of 2.2 nM for TRKA, 9.3 nM for wild-type ALK (ALKWT), and 38 nM for the L1196M mutant of ALK (ALKL1196M). medchemexpress.comresearchgate.net The ALKL1196M mutation is a known resistance mutation that can arise in patients treated with first-generation ALK inhibitors. The activity of this compound against this mutant suggests it may have potential in overcoming certain forms of acquired resistance. Furthermore, given the high homology between ALK and ROS1, another receptor tyrosine kinase implicated in cancer, the activity of this compound against ROS1 has also been of interest. While specific IC50 values for ROS1 for this compound are not consistently reported in the provided context, other dual ALK/ROS1 inhibitors show potent activity against ROS1, often in the low nanomolar range. researchgate.nettargetmol.com

Table 1: Enzymatic IC50 Values for this compound

| Kinase Target | IC50 (nM) |

|---|---|

| TRKA | 2.2 |

| ALKWT | 9.3 |

| ALKL1196M | 38 |

| ROS1 | Data not available in provided context |

Data derived from enzymatic assays. medchemexpress.comresearchgate.net

Evaluation of Selectivity Against Off-Target Kinases

A crucial aspect of drug development is understanding a compound's selectivity, which is its ability to inhibit the intended target(s) without significantly affecting other kinases in the human kinome. Poor selectivity can lead to off-target effects and toxicity. The selectivity of this compound has been evaluated by screening it against a panel of other kinases.

Methodologies for Assessing Kinase Selectivity

Several methodologies are employed to assess the kinase selectivity of a compound like this compound. These can be broadly categorized into biochemical assays and cellular assays.

Biochemical Assays: These assays directly measure the inhibitory activity of a compound against a purified kinase enzyme. nih.govab-science.com A common method is the enzymatic assay, which quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. ab-science.com The IC50 value is determined by measuring the kinase activity at various inhibitor concentrations. nih.gov Large-scale screening against a panel of hundreds of kinases is often performed to generate a selectivity profile. aacrjournals.orgnih.gov Another biochemical approach is the competition binding assay, which measures the ability of a compound to displace a known ligand from the ATP-binding site of the kinase. ab-science.com

Cellular Phosphorylation Assays: These assays are conducted in a more biologically relevant context, using whole cells. aacrjournals.org They measure the ability of an inhibitor to block the phosphorylation of the target kinase or its downstream substrates within the cell. aacrjournals.org Western blotting is a common technique used to detect the phosphorylation status of specific proteins. A reduction in the phosphorylation of the target kinase and its downstream effectors in the presence of the inhibitor indicates cellular potency and target engagement. aacrjournals.orgresearchgate.net

Cell Viability Assays: These assays assess the functional consequence of kinase inhibition on cell survival and proliferation. aacrjournals.orgresearchgate.net Cell lines that are known to be dependent on the activity of a specific kinase for their growth are treated with the inhibitor. aacrjournals.org A decrease in cell viability, often measured by assays like MTT or CellTiter-Glo, indicates that the inhibitor is effectively blocking a critical survival pathway in those cells. aacrjournals.org By comparing the effects on cells dependent on the target kinase versus those that are not, one can infer the selectivity of the compound in a cellular context. aacrjournals.org

These methodologies provide complementary information. While biochemical assays offer a direct measure of enzyme inhibition, cellular assays provide insights into a compound's ability to penetrate cells, engage its target in a complex cellular environment, and elicit a functional response. aacrjournals.orgnih.gov

Preclinical Efficacy and Antitumor Activity of Trk/alk in 1 in Cancer Models

In Vitro Studies on Cellular Proliferation and Viability

In vitro studies provide the initial assessment of an inhibitor's biological activity at the cellular level. These experiments are fundamental in determining the potency of the compound against cancer cells harboring specific genetic alterations and in elucidating the molecular mechanisms through which it exerts its anti-cancer effects.

Anti-Proliferative Activity in RTK Fusion-Driven Cancer Cell Lines

Dual TRK/ALK inhibitors have demonstrated potent anti-proliferative effects across a range of cancer cell lines whose growth is dependent on TRK or ALK fusion proteins. For instance, the dual inhibitor entrectinib (B1684687) was shown to be highly active in inhibiting the proliferation of multiple human tumor cell lines. aacrjournals.org It is particularly potent against lines that depend on its pharmacological targets. aacrjournals.org

Specifically, in the TRKA-dependent colorectal carcinoma cell line KM12 and several ALK-dependent cell lines—including Karpas-299 (anaplastic large-cell lymphoma), SU-DHL-1 (anaplastic large-cell lymphoma), and NCI-H2228 (non-small cell lung cancer)—potent inhibition of cell growth has been consistently observed. aacrjournals.orgkoreamed.org The anti-proliferative activity, often measured by the half-maximal inhibitory concentration (IC50), highlights the dependency of these cells on the TRK and ALK signaling pathways for survival and growth.

Below is a table summarizing the anti-proliferative activity of representative TRK/ALK inhibitors in various cancer cell lines.

| Cell Line | Cancer Type | Relevant Fusion/Mutation | Compound | IC50 (nM) |

|---|---|---|---|---|

| KM12 | Colorectal Carcinoma | TPM3-NTRK1 (TRKA) | Entrectinib | 2.8 |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Entrectinib | 28 |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Crizotinib (B193316) | ~40 |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Entrectinib | <100 |

| NB-1 | Neuroblastoma | ALK amplification | Lorlatinib (B560019) | Varies |

Induction of Cell Cycle Arrest and Apoptosis

Beyond inhibiting proliferation, effective cancer therapies often induce programmed cell death (apoptosis) and halt the process of cell division (cell cycle arrest). Signaling from activated ALK promotes cell proliferation and prevents apoptosis. nih.gov Inhibition of this pathway is therefore expected to reverse these effects.

Studies have shown that ALK inhibitors can trigger cell cycle arrest, primarily at the G0/G1 phase. koreamed.orgresearchgate.net For example, treatment of ALK-positive anaplastic large-cell lymphoma cell lines Karpas 299 and SU-DHL-1 with the ALK inhibitor crizotinib resulted in a significant increase in the G0/G1 cell population. koreamed.org This arrest is often accompanied by the downregulation of key cell cycle proteins like cyclin D1. koreamed.org

In many cases, this cell cycle arrest is followed by the induction of apoptosis. nih.gov The combination of an ALK inhibitor (crizotinib) and an mTOR inhibitor (everolimus) significantly increased the population of apoptotic cells in both Karpas 299 and SU-DHL-1 cell lines. koreamed.org However, in some contexts, such as in certain neuroblastoma models, ALK inhibitors may elicit a reversible growth arrest without robustly inducing cell death, highlighting the complexity of cellular responses to these targeted agents. researchgate.net The ultimate fate of a cell following treatment often depends on the specific cell type, the genetic context, and the potency of the kinase inhibition. researchgate.net

Differential Sensitivity Across Various ALK and TRK Alterations

The effectiveness of a targeted inhibitor can be influenced by the specific genetic alteration present in the cancer. Trk/alk-IN-1 itself demonstrates differential potency in enzymatic assays, with an IC50 of 9.3 nM against wild-type ALK (ALKWT) and a lower potency of 38 nM against the ALKL1196M mutation. medchemexpress.com This "gatekeeper" mutation is a known mechanism of resistance to some ALK inhibitors. asco.org The compound was most potent against TRKA, with an IC50 value of 2.2 nM. medchemexpress.com

This differential sensitivity is a critical aspect of targeted therapy. Comprehensive genomic and biochemical analyses in neuroblastoma have revealed that various ALK mutations confer different levels of oncogenic activation and sensitivity to ALK inhibition. nih.gov For instance, some mutations may be highly sensitive to first-generation inhibitors like crizotinib, while others may require more potent, next-generation inhibitors. nih.govfrontiersin.org Similarly, cancers driven by NTRK fusions have shown impressive responses to TRK inhibitors, but acquired resistance mutations can emerge, necessitating the development of new inhibitors capable of overcoming this resistance. researchgate.net Understanding this differential sensitivity is key to stratifying patients and tailoring therapeutic strategies to the specific molecular profile of their tumor.

In Vivo Efficacy in Preclinical Tumor Models

Following promising in vitro results, the antitumor activity of inhibitors is evaluated in vivo using animal models. These studies are essential for assessing a compound's efficacy in a more complex biological system, providing insights into its ability to shrink tumors and improve survival.

Antitumor Effects in Murine Xenograft Models

Murine xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard tool for preclinical efficacy testing. Dual TRK/ALK inhibitors have demonstrated significant antitumor effects in such models.

Oral administration of entrectinib led to tumor regression in multiple xenograft models. aacrjournals.org This includes the TRKA-dependent colorectal carcinoma KM12 model and several ALK-dependent models derived from different tissues. aacrjournals.org In neuroblastoma xenografts expressing TRKB, single-agent therapy with entrectinib resulted in significant tumor growth inhibition and improved event-free survival compared to control animals. nih.gov Similarly, in ALK-driven anaplastic large-cell lymphoma xenograft models, entrectinib treatment was effective. researchgate.net These studies confirm that the potent in vitro activity of these inhibitors translates into tangible antitumor effects in a living organism.

Activity in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient directly into mice, are considered to be more clinically relevant as they better preserve the biological features of the original human tumor. championsoncology.com These models serve as a powerful platform for testing targeted therapies.

Second-generation ALK inhibitors, such as brigatinib, have shown significant efficacy in PDX models of ALK-positive anaplastic large-cell lymphoma. bham.ac.ukresearchgate.net Notably, these effects were observed in models derived from patients whose disease had relapsed or was refractory to standard chemotherapy and even first-generation ALK inhibitors. bham.ac.ukresearchgate.net This demonstrates the potential of next-generation inhibitors to overcome resistance mechanisms that may be present in patient tumors. The successful use of PDX models helps bridge the gap between traditional preclinical models and clinical trials, providing a stronger rationale for advancing promising compounds into human studies. championsoncology.com

Efficacy in Models with Specific Oncogenic Fusions (e.g., ETV6-NTRK3, MPRIP-NTRK1, LMNA-NTRK1, TPM3-NTRK1, DCTN1-ALK, TFG-ROS1)

This compound has demonstrated significant preclinical activity in cancer models driven by various oncogenic fusions involving NTRK and ALK genes.

The ETV6-NTRK3 fusion is a known oncogenic driver in several malignancies, including acute myeloid leukemia (AML). In preclinical AML models, the compound has shown potent and selective activity. aacrjournals.orgnih.gov Treatment of AML cell lines endogenously expressing the ETV6-NTRK3 fusion with entrectinib resulted in a significant blockade of cell proliferation and the induction of apoptosis, with subnanomolar IC50 values. aacrjournals.orgnih.gov Specifically, the IC50 values for the IMS-M2 and M0-91 cell lines were 0.47 nM and 0.65 nM, respectively. aacrjournals.org Furthermore, in vivo studies using xenograft models of these cell lines showed that treatment led to complete tumor regression. aacrjournals.org

The MPRIP-NTRK1 fusion has been identified in non-small cell lung cancer (NSCLC). Preclinical studies have shown that this fusion leads to constitutive TRKA kinase activity and is oncogenic. researchgate.netresearchgate.net While direct preclinical studies with this compound on this specific fusion are not extensively detailed in the provided results, the known potent inhibitory activity of this class of drugs against TRKA suggests its potential efficacy. The activity of the MPRIP-NTRK1 fusion kinase is known to be inhibited by TRK-specific inhibitors. nih.gov

The LMNA-NTRK1 fusion is another actionable alteration found in various solid tumors, including colorectal cancer (CRC). Preclinical models have demonstrated the sensitivity of tumors with this fusion to TRKA kinase inhibitors. nih.govresearchgate.net A patient with metastatic CRC harboring this rearrangement showed a remarkable response to entrectinib. aacrjournals.orgoup.com To further understand the preclinical efficacy and mechanisms of resistance, a patient-derived xenograft (PDX) model was established. aacrjournals.org This "xenopatient" model responded to the same entrectinib regimen administered to the patient, confirming the preclinical activity of the inhibitor against the LMNA-NTRK1 fusion. aacrjournals.org

The TPM3-NTRK1 fusion is a recurring event in colorectal carcinoma, rendering these tumors sensitive to TRKA kinase inhibitors in preclinical models. nih.govresearchgate.net The colorectal carcinoma cell line KM12, which harbors the TPM3-NTRK1 fusion, has been used as a preclinical model to evaluate the activity of pan-Trk inhibitors. aacrjournals.org In this model, entrectinib abolished the autophosphorylation of TPM3-TRKA and inhibited downstream signaling pathways. cancer-research-network.com In vivo, entrectinib induced the regression of xenograft tumors derived from KM12 cells. cancer-research-network.com

The DCTN1-ALK and TFG-ROS1 fusions have been identified in pediatric patients with inflammatory myofibroblastic tumors (IMT). While extensive preclinical model data for this compound is not available for these specific fusions, the clinical responses observed in patients provide a strong rationale for its activity. A 16-year-old female with an unresectable IMT harboring a DCTN1-ALK fusion experienced a complete response to entrectinib. nih.govresearchgate.net Similarly, a 22-month-old male with a TFG-ROS1 fusion-positive IMT also showed a complete response to entrectinib. nih.gov These clinical findings suggest significant underlying preclinical efficacy.

| Oncogenic Fusion | Cancer Model | Cell Line(s) | In Vitro Activity (IC50) | In Vivo Activity | Reference(s) |

|---|---|---|---|---|---|

| ETV6-NTRK3 | Acute Myeloid Leukemia | IMS-M2, M0-91 | 0.47 nM, 0.65 nM | Complete tumor regression in xenograft models | aacrjournals.orgnih.gov |

| MPRIP-NTRK1 | Non-Small Cell Lung Cancer | CUTO-3 | Sensitive to TRKA inhibitors | Oncogenic in vivo | researchgate.netnih.gov |

| LMNA-NTRK1 | Colorectal Cancer | Patient-Derived Xenograft | Not Applicable | Tumor response in xenopatient model | nih.govresearchgate.netaacrjournals.org |

| TPM3-NTRK1 | Colorectal Cancer | KM12 | Effective inhibition of signaling | Tumor regression in xenograft model | aacrjournals.orgcancer-research-network.com |

| DCTN1-ALK | Inflammatory Myofibroblastic Tumor | Not Specified | Not Specified | Inferred from clinical complete response | nih.govresearchgate.net |

| TFG-ROS1 | Inflammatory Myofibroblastic Tumor | Not Specified | Not Specified | Inferred from clinical complete response | nih.gov |

Preclinical Activity in Specific Disease Contexts

Neuroblastoma (NB) is a pediatric cancer where both ALK and TRK signaling pathways play crucial roles. nih.gov Preclinical studies have shown that pan-Trk/ALK inhibitors like entrectinib are effective in NB models with ALK alterations and also show some activity in ALK wild-type neuroblastomas. nih.gov Entrectinib has demonstrated potency in inhibiting Trk-driven neuroblastomas in xenograft mouse models. nih.govsemanticscholar.org

The compound has shown efficacy against NB cell lines with both wild-type ALK and the crizotinib-resistant ALK F1174L mutation. nih.gov For instance, in ALK-driven NB cell lines CLB-BAR and CLB-GE, entrectinib induced a dose-dependent decrease in cell viability with IC50s of 10.6 nM and 38.6 nM, respectively. ascopubs.org This was accompanied by decreased ALK phosphorylation and inhibition of downstream targets. ascopubs.org

In NSCLC, rearrangements of ALK and ROS1 are key oncogenic drivers. Pan-Trk/ALK inhibitors have demonstrated significant preclinical activity in NSCLC models harboring these fusions. nih.govnih.gov Entrectinib has shown the ability to cross the blood-brain barrier in preclinical models, which is significant given the propensity for NSCLC to metastasize to the brain. nih.gov In a mouse model of intracranial ALK-fusion-driven lung cancer, entrectinib led to a significant survival benefit. nih.gov

Preclinical studies have also highlighted the potency of entrectinib against ROS1-rearranged NSCLC. In preclinical work, entrectinib was found to be approximately 30 times more potent against ROS1 than crizotinib. onclive.com In engineered murine Ba/f3 cell lines dependent on ROS1 fusions, entrectinib was 40-times more potent at inhibiting cell growth than crizotinib. nih.gov

As mentioned previously, NTRK1 fusions such as TPM3-NTRK1 and LMNA-NTRK1 are found in a subset of colorectal cancers (CRC). nih.govresearchgate.netaacrjournals.org The KM12 colorectal carcinoma cell line, which is dependent on the TPM3-TRKA fusion protein, has served as a key in vitro and in vivo model for assessing the preclinical activity of this compound. aacrjournals.org In these models, entrectinib has been shown to effectively inhibit TRKA signaling and suppress tumor growth. aacrjournals.orgcancer-research-network.com The development of resistance to entrectinib in CRC has been studied in preclinical models, with acquired mutations in the TRKA kinase domain, such as G595R and G667C, being identified as mechanisms of resistance. aacrjournals.orgresearchgate.netnih.gov

The ETV6-NTRK3 fusion is a driver of certain cases of acute myeloid leukemia (AML). Preclinical models of TRK fusion-driven AML have been shown to be selectively targeted by TRK kinase inhibition. aacrjournals.orgnih.gov In AML cell lines with endogenous ETV6-NTRK3 expression (IMS-M2 and M0-91), entrectinib blocked cell proliferation and induced apoptosis with subnanomolar IC50 values. aacrjournals.orgnih.gov In animal models, treatment with entrectinib resulted in tumor regression and the elimination of residual cancer cells from the bone marrow. aacrjournals.org

Inflammatory myofibroblastic tumors (IMT) are rare soft tissue sarcomas where approximately 50% of cases harbor ALK rearrangements. nih.gov Gene fusions involving ROS1 and NTRK3 have also been identified. nih.gov While specific preclinical models of IMT treated with this compound are not extensively detailed in the provided search results, the dramatic clinical responses in pediatric patients with ALK and ROS1 fusion-positive IMT strongly support its preclinical efficacy. nih.gov A complete response was observed in a patient with a DCTN1-ALK fusion and another with a TFG-ROS1 fusion, highlighting the potent anti-tumor activity of this class of inhibitors in IMT. nih.govonclive.com

| Disease Context | Relevant Fusion/Mutation | Preclinical Model Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Neuroblastoma | ALK (wild-type and F1174L), TRK | Cell lines (CLB-BAR, CLB-GE), Xenografts | Dose-dependent decrease in cell viability (IC50s: 10.6 nM, 38.6 nM); Inhibition of ALK phosphorylation. | nih.govsemanticscholar.orgascopubs.org |

| Non-Small Cell Lung Cancer | ALK fusion, ROS1 fusion | Intracranial xenograft, Ba/f3 cells | Significant survival benefit in brain metastasis model; 30-40x more potent than crizotinib against ROS1. | nih.govnih.govonclive.comnih.gov |

| Colorectal Carcinoma | TPM3-NTRK1, LMNA-NTRK1 | Cell line (KM12), Patient-Derived Xenograft | Inhibition of TRKA signaling; Tumor regression. Resistance via G595R/G667C mutations. | aacrjournals.orgaacrjournals.orgcancer-research-network.comresearchgate.net |

| Acute Myeloid Leukemia | ETV6-NTRK3 | Cell lines (IMS-M2, M0-91), Xenografts | Subnanomolar IC50s (0.47, 0.65 nM); Complete tumor regression and bone marrow clearance. | aacrjournals.orgnih.gov |

| Inflammatory Myofibroblastic Tumors | DCTN1-ALK, TFG-ROS1 | Inferred from clinical cases | Potent anti-tumor activity suggested by complete clinical responses in patients. | nih.govonclive.com |

Infantile Fibrosarcoma (IFS) Models

Following a comprehensive review of available scientific literature, no specific preclinical data on the efficacy and antitumor activity of a compound designated "this compound" in infantile fibrosarcoma (IFS) models could be identified.

Research in the field of infantile fibrosarcoma predominantly focuses on the high frequency of neurotrophic tyrosine receptor kinase (NTRK) gene fusions, most commonly ETV6-NTRK3, which are present in a majority of cases. nih.govnih.gov This has led to the successful development and study of various Tropomyosin receptor kinase (TRK) inhibitors.

Preclinical and clinical studies have demonstrated the potent antitumor activity of TRK inhibitors like larotrectinib (B560067) and entrectinib in cancers harboring NTRK fusions. nih.gov These agents have shown high response rates in patients with IFS, often leading to significant tumor regression and enabling less morbid surgical procedures. nih.govturkjpediatr.orgnih.gov For instance, larotrectinib has demonstrated objective response rates as high as 94.4% in children with infantile fibrosarcoma. ascopost.com The success of these targeted therapies underscores the therapeutic importance of the TRK signaling pathway in this disease.

However, specific research detailing the preclinical evaluation of a compound referred to as "this compound" in the context of IFS models is not available in the public domain based on the conducted searches. Therefore, no data tables or detailed research findings on its specific activity can be provided.

Preclinical Strategies to Overcome Resistance to Trk/alk in 1

Development and Evaluation of Next-Generation Multi-Target Inhibitors

The emergence of on-target resistance mutations in the TRK kinase domain following treatment with first-generation inhibitors has spurred the development of new agents. These next-generation inhibitors are designed to effectively target both the original (wild-type) kinases and the mutated forms that confer resistance.

Activity Against Specific Resistance Mutations (e.g., solvent-front mutations)

A primary goal in developing next-generation inhibitors is to overcome resistance caused by specific mutations within the kinase domain. Solvent-front mutations are a common cause of acquired resistance to first-generation TRK inhibitors.

Next-generation inhibitors, such as repotrectinib (B610555) and selitrectinib (B610772), have been specifically designed to overcome these resistance mechanisms. Repotrectinib, a macrocyclic tyrosine kinase inhibitor (TKI), has demonstrated potent activity against a range of solvent-front substitutions in preclinical models. It was engineered to fit into the ATP-binding pocket without the steric hindrance that limits the effectiveness of earlier inhibitors against mutated kinases. Preclinical data have shown that repotrectinib can potently inhibit not only wild-type ALK, ROS1, and TRK fusion proteins but also their solvent-front mutations. For instance, it has shown significant activity against mutations such as TRKA G595R and TRKC G623R.

Similarly, selitrectinib was developed to counter acquired resistance mediated by kinase domain mutations, including solvent-front and xDFG substitutions. Preclinical studies have confirmed its activity against these resistant forms. Other emerging next-generation inhibitors like SIM1803-1A have also shown preclinical activity against solvent front–mutant NTRK fusion–positive cancers.

Beyond solvent-front mutations, next-generation inhibitors also target other clinically relevant resistance mutations. Repotrectinib, for example, is more than 100-fold more potent against the gatekeeper mutations TRKA F589L and TRKC F617I compared to other inhibitors in preclinical assays. It has also shown activity against compound mutations, which are notoriously difficult to treat.

Enhanced Potency and Selectivity Profiles

In addition to overcoming resistance mutations, next-generation inhibitors often exhibit enhanced potency and more refined selectivity profiles compared to their predecessors.

Repotrectinib has demonstrated high potency against wild-type TRK fusions in preclinical models, in some cases being over 10-fold more potent than other next-generation inhibitors like selitrectinib. It is a highly potent inhibitor of ROS1, TRKA-C, and ALK. In cellular assays, repotrectinib showed high selectivity for ROS1, TRKA-C, and ALK. While it is a multi-target inhibitor, it displays a degree of selectivity, with approximately 15-fold greater selectivity for ROS1 and TRKA-C over ALK in enzymatic assays.

The design of these newer molecules, often featuring compact macrocyclic structures, allows for potent inhibition of both wild-type and mutant kinases. This enhanced potency means that lower concentrations of the drug may be needed to achieve a therapeutic effect, which can be advantageous. The improved selectivity profiles aim to minimize off-target effects by more specifically binding to the intended kinase targets. For example, NVL-655 is a novel ALK inhibitor designed to have activity against ALK mutations while sparing TRKB, potentially reducing certain central nervous system side effects.

| Inhibitor | Target Kinase (Fusion/Mutation) | Preclinical Finding | Reference |

|---|---|---|---|

| Repotrectinib | Wild-Type TRK Fusions | >10-fold more potent than selitrectinib in Ba/F3 cells. | |

| Repotrectinib | Solvent-Front Mutations (e.g., TRKA G595R) | Potently inhibits solvent-front mutations in vitro and in vivo. | |

| Repotrectinib | Gatekeeper Mutations (e.g., TRKA F589L) | >100-fold more potent than selitrectinib against gatekeeper mutations. | |

| Repotrectinib | Compound Mutations (e.g., TRKA G595R/F589L) | Demonstrated activity against this compound mutation in preclinical models. | |

| Selitrectinib | Solvent-Front & xDFG Mutations | Designed to overcome resistance from these mutations; activity confirmed in preclinical assays. | |

| SIM1803-1A | Wild-Type & Solvent-Front Mutant NTRK | Demonstrated activity in preclinical studies. |

Preclinical Combinatorial Therapeutic Approaches

Combining Trk/alk-IN-1 or other Trk/Alk inhibitors with agents that target different signaling pathways is a promising strategy to overcome or prevent resistance. This approach is based on the rationale that simultaneously blocking the primary oncogenic driver and a resistance-conferring bypass pathway will be more effective than single-agent therapy.

Combination with MEK Inhibitors

Activation of the MAPK signaling pathway is a known mechanism of resistance to ALK inhibitors. Therefore, combining an ALK inhibitor with a MEK inhibitor is a rational approach to counteract this resistance. Preclinical studies have shown that the combination of repotrectinib with the MEK inhibitor trametinib (B1684009) was more effective than either drug alone in patient-derived KRAS mutant lung and pancreatic cancer models. This suggests that the combination can suppress mutant KRAS signaling, leading to more potent and durable anti-tumor activity. In models of acquired resistance to TRK inhibition, resistant clones showed an upregulation of the MAPK pathway and increased sensitivity to MEK inhibitor therapy. Drug synergy was observed when combining trametinib with the TRK inhibitor entrectinib (B1684687) in these resistant models.

Combination with mTOR Inhibitors

The PI3K/AKT/mTOR pathway is another critical signaling cascade involved in cell growth and survival, and its activation can contribute to resistance against targeted therapies. Preclinical studies have demonstrated a synergistic effect when combining ALK inhibitors with mTOR inhibitors. In ALK-positive lymphoma cells, the combination of an ALK inhibitor with the mTOR inhibitor temsirolimus (B1684623) resulted in a specific synergistic effect, leading to increased inhibition of mTOR pathway components, cell cycle arrest, and apoptosis. Importantly, this combination was able to prevent the emergence of resistant clones in long-term exposure studies. Similarly, the ALK inhibitor X-396 showed synergistic growth-inhibitory activity when combined with the mTOR inhibitor rapamycin (B549165) in ALK fusion-positive lung cancer cell lines. In a model of an LMNA::NTRK1-rearranged sarcoma with acquired resistance to entrectinib, resistant cells showed upregulation of the mTOR/AKT pathway and increased sensitivity to rapamycin, with synergy observed in the combination treatment.

Combination with IGF1R Inhibitors

The Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway has also been implicated in resistance to ALK inhibitors. Preclinical studies have shown that co-targeting ALK and IGF1R can lead to an enhanced anti-tumor response in ALK-positive lung cancer cells. The combination of an ALK inhibitor like crizotinib (B193316) with an IGF1R inhibitor resulted in cooperative inhibition of cell growth. Mechanistically, both ALK and IGF1R can contribute to the activation of downstream pathways like PI3K-AKT and RAS-MAPK. In ALK-mutated neuroblastoma cells, a synergistic anti-proliferation effect was observed with the combined inhibition of ALK and IGF1R. These findings provide a rationale for combining ALK and IGF-1R inhibitors to overcome resistance.

| Combination | Cancer Model | Key Finding | Reference |

|---|---|---|---|

| ALK/TRK Inhibitor + MEK Inhibitor (Trametinib) | KRAS-mutant Lung/Pancreatic Cancer; TRK inhibitor-resistant sarcoma | More effective than single-agent treatment; synergistic effect observed. |

Chemotherapy Combination Strategies (in vitro models)

The emergence of resistance to this compound and other tyrosine kinase inhibitors (TKIs) has prompted investigation into combination therapies, particularly with traditional cytotoxic chemotherapy agents. Preclinical in vitro studies have explored the potential of such combinations to enhance antitumor activity and overcome resistance mechanisms in various cancer cell lines.

Research in neuroblastoma (NB) models has shown that combining a Trk inhibitor with chemotherapy can lead to decreased tumor growth and prolonged survival rates compared to single-agent Trk inhibition. nih.gov For instance, in an in vitro model of neuroblastoma, the combination of entrectinib with irinotecan/temozolomide (I/T) resulted in increased growth inhibition compared to either entrectinib or I/T alone. nih.gov Similarly, the combination of the second-generation ALK inhibitor alectinib (B1194254) with doxorubicin (B1662922) demonstrated enhanced cell death in both ALK wild-type and mutant neuroblastoma cell lines compared to alectinib alone. nih.gov

Studies in non-small-cell lung cancer (NSCLC) models have also yielded promising results. In ALK-positive NSCLC cell lines, the combination of a TKI with pemetrexed (B1662193) showed synergistic effects in short-term viability assays. nih.gov Interestingly, pemetrexed treatment alone was found to activate ALK, an effect that was abrogated by the addition of a TKI. nih.gov In long-term colony-formation assays, the combination of cisplatin (B142131) and a TKI was synergistic in all tested ALK-positive cell lines. nih.gov The sequence of administration also appears to be a factor, with cisplatin followed by a TKI showing greater cytotoxicity in the majority of the models. nih.gov

The rationale for these combinations extends to overcoming specific resistance mechanisms. For example, in preclinical models, dual inhibition of ALK and MET has been shown to reverse resistance. amegroups.org Furthermore, combining ALK inhibitors with chemotherapy has demonstrated synergistic cytotoxicity and increased apoptosis in neuroblastoma xenograft models with various ALK mutations, including those resistant to crizotinib. nih.gov

The combination of lorlatinib (B560019), a third-generation ALK/ROS1 inhibitor, with chemotherapy has been shown to be synergistic in immunocompetent neuroblastoma mouse models. uzh.ch In ALK-amplified patient-derived xenograft (PDX) models, significant growth inhibition was observed with lorlatinib, and the combination with idasanutlin, an MDM2 inhibitor, led to complete tumor regression. uzh.ch

The following tables summarize key findings from in vitro studies on chemotherapy combination strategies with Trk/alk inhibitors.

Table 1: Synergistic Effects of ALK/Trk Inhibitors with Chemotherapy in Neuroblastoma Models

| Cell Line/Model | Inhibitor | Chemotherapy | Key Findings | Reference |

| TRKB-transfected cell line (in vitro) | Entrectinib | Irinotecan/Temozolomide (I/T) | Increased growth inhibition compared to single agents. | nih.gov |

| ALK wild-type and mutant cell lines | Alectinib | Doxorubicin | Enhanced cell death compared to alectinib alone. | nih.gov |

| Neuroblastoma xenograft models (ALK mutations/amplification) | Crizotinib | Cyclophosphamide/Topotecan (C/T) | Synergistic cytotoxicity and increased apoptosis. | nih.gov |

| Neuroblastoma GEMM | Lorlatinib | Cyclophosphamide, Doxorubicin, Vincristine (CAV) | Synergistic tumor growth inhibition. | uzh.ch |

| ALK-amplified PDX model | Lorlatinib | Idasanutlin (MDM2 inhibitor) | Complete tumor regression and delayed regrowth. | uzh.ch |

Table 2: Combination Effects of ALK Inhibitors with Chemotherapy in NSCLC Models

| Cell Line Model | Inhibitor | Chemotherapy | Assay | Outcome | Reference |

| H3122, H2228, DFCI032 (ALK+) | Alectinib | Pemetrexed | Short-term viability | Synergism | nih.gov |

| H3122, H2228, DFCI032 (ALK+) | Alectinib | Cisplatin | Short-term viability | Antagonism | nih.gov |

| H3122, H2228, DFCI032 (ALK+) | Alectinib | Cisplatin | Long-term colony formation | Synergism | nih.gov |

| H3122, H2228, DFCI032 (ALK+) | Alectinib | Pemetrexed | Long-term colony formation | No synergism | nih.gov |

These in vitro findings provide a strong preclinical rationale for combining Trk/alk inhibitors with chemotherapy to enhance efficacy and overcome resistance. However, the synergistic effects can vary depending on the specific chemotherapeutic agent, the cancer model, and the experimental assay used. nih.gov

Advanced Research Methodologies and Emerging Concepts in Dual Kinase Inhibition

Molecular Techniques for Characterizing RTK Fusions and Resistance Mutations

The identification of receptor tyrosine kinase (RTK) fusions and the mutations that confer resistance to targeted therapies are critical for advancing cancer treatment. High-throughput next-generation sequencing (NGS) techniques have become indispensable tools in this endeavor. nih.gov NGS allows for the comprehensive analysis of multiple genes simultaneously, making it an efficient method for detecting oncogenic fusions. nih.gov Both DNA- and RNA-based NGS approaches are utilized to identify these genetic alterations. nih.gov

NGS has been instrumental in identifying novel gene rearrangements involving NTRK1, NTRK2, and NTRK3 in a wide array of tumor types. nih.gov For instance, a targeted NGS assay called OncoPanel was used to screen 1559 colorectal cancer patients, identifying 22 individuals with RTK fusions. nih.gov To ensure the accuracy of these findings, orthogonal methods like immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH) are often employed for validation. nih.gov In one study, all four identified NTRK1 fusions were confirmed by IHC, and a CAD-ALK fusion was validated using a break-apart FISH assay. nih.gov

RNA sequencing (RNA-seq) is particularly valuable for confirming the expression of fusion proteins. nih.gov In the aforementioned colorectal cancer study, RNA-based NGS confirmed the expression of the fusion protein in four of the six fusions initially identified by DNA sequencing. nih.gov The use of advanced molecular diagnostic techniques has led to the identification of oncogenic fusions involving NTRK1, NTRK2, and NTRK3 in over 30 different tumor histologies. aacrjournals.org

Furthermore, NGS is crucial for detecting mutations that lead to kinase inhibitor resistance. google.com Mutations in genes such as ALK, BRAF, KIT, KRAS, and EGFR can diminish the efficacy of targeted therapies. google.com Specific panels of primers can be used in NGS to amplify and sequence these genes to identify resistance-conferring mutations. google.com

In Vitro Model Systems for Drug Discovery and Resistance Studies

Engineered Cell Lines (e.g., Ba/F3 cells expressing oncogenic fusions)

The murine pro-B cell line, Ba/F3, is a cornerstone of in vitro cancer research. These cells are dependent on interleukin-3 (IL-3) for their growth and survival. aacrjournals.org This dependency can be overcome by introducing a constitutively active oncogenic kinase, making them an excellent model system to assess the potency and selectivity of kinase inhibitors. aacrjournals.org

Researchers have engineered Ba/F3 cells to express various oncogenic fusion proteins, including those involving TRK and ALK kinases. For example, Ba/F3 cells have been transformed to be IL-3 independent by expressing fusions like ETV6-NTRK3, TPM3-NTRK1, TEL-TRKA, EML4-ALK, TEL-TRKB, TEL-TRKC, and TEL-ROS1. aacrjournals.orgaacrjournals.org The expression of the TPM3-TrkA fusion protein alone in Ba/F3 cells has been shown to be sufficient to drive their oncogenic potential. oncotarget.com

These engineered cell lines are then used to evaluate the efficacy of inhibitors like Trk/alk-IN-1. The anti-proliferative activity of such compounds is measured by their IC50 values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%. For instance, the dual TRK/ALK inhibitor entrectinib (B1684687) demonstrated potent inhibition of Ba/F3 cells expressing TEL-TRKA (IC50 of 2.8 nmol/L) and EML4-ALK (IC50 of 28 nmol/L). aacrjournals.org Another inhibitor, repotrectinib (B610555), showed even greater potency against Ba/F3 cells with wild-type TRKA–C fusions, with an IC50 of less than 0.2 nmol/L. aacrjournals.org

The table below summarizes the IC50 values of various inhibitors in engineered Ba/F3 cell lines expressing different oncogenic fusions.

| Cell Line | Oncogenic Fusion | Inhibitor | IC50 (nmol/L) |

| Ba/F3 | TEL-TRKA | Entrectinib | 2.8 |

| Ba/F3 | EML4-ALK | Entrectinib | 28 |

| Ba/F3 | TEL-TRKB | Entrectinib | 2.9 |

| Ba/F3 | TEL-TRKC | Entrectinib | 3.3 |

| Ba/F3 | TEL-ROS1 | Entrectinib | 5.3 |

| Ba/F3 | WT TRKA–C fusions | Repotrectinib | <0.2 |

| Ba/F3 | TRKA G595R | Repotrectinib | 0.4 |

| Ba/F3 | TRKB G639R | Repotrectinib | 0.6 |

| Ba/F3 | TRKC G623R | Repotrectinib | 0.2 |

| Ba/F3 | TRKC G623E | Repotrectinib | 1.4 |

| Ba/F3 | WT EML4-ALK variant 1 | Repotrectinib | 27 |

| Ba/F3 | ALK G1202R | Repotrectinib | 63.6 |

Human Cancer Cell Lines

In addition to engineered cell lines, human cancer cell lines that endogenously express TRK or ALK fusion proteins are vital for preclinical research. These cell lines provide a more clinically relevant context to study the effects of dual kinase inhibitors.

The colorectal carcinoma cell line KM12, which harbors a TPM3-NTRK1 gene fusion, is a well-established model for studying TRKA-driven cancers. aacrjournals.orgdovepress.com Treatment of KM12 cells with entrectinib resulted in potent anti-proliferative effects, cell cycle arrest, and apoptosis. dovepress.com Similarly, the ALK-dependent anaplastic large cell lymphoma (ALCL) cell lines SU-DHL-1, Karpas-299, SUP-M2, and SR-786, and the non-small cell lung cancer (NSCLC) cell line NCI-H2228, have been used to demonstrate the efficacy of ALK inhibition. aacrjournals.org

The table below presents the IC50 values of entrectinib in various human cancer cell lines.

| Cell Line | Cancer Type | Oncogenic Driver | IC50 (nmol/L) |

| KM12 | Colorectal Carcinoma | TRKA | 17 |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | ALK | 20 |

| Karpas-299 | Anaplastic Large Cell Lymphoma | ALK | 31 |

| SUP-M2 | Anaplastic Large Cell Lymphoma | ALK | 41 |

| SR-786 | Anaplastic Large Cell Lymphoma | ALK | 81 |

| NCI-H2228 | Non-Small Cell Lung Cancer | ALK | 68 |

| MV-4-11 | Acute Myeloid Leukemia | FLT3 | 81 |

Establishment of Inhibitor-Resistant Cell Lines

A significant challenge in targeted cancer therapy is the development of drug resistance. To study the mechanisms of resistance, researchers establish inhibitor-resistant cell lines in the laboratory. This is often achieved by chronically exposing cancer cells to increasing concentrations of a kinase inhibitor.

For example, resistance to ALK tyrosine kinase inhibitors (TKIs) is a major clinical problem. aacrjournals.org The most common acquired resistance mutation is G1202R, which is observed in a significant percentage of patients treated with various ALK inhibitors. nih.gov The L1196M gatekeeper mutation is another frequently identified resistance mechanism. nih.gov Cell line models with crizotinib (B193316) resistance were instrumental in the initial identification of this mutation. nih.gov The development of next-generation inhibitors like lorlatinib (B560019) was driven by the need to overcome these resistance mutations. aacrjournals.org

In Vivo Preclinical Model Systems

Orthotopic and Transgenic Tumor Models

In vivo preclinical models are essential for evaluating the efficacy of drug candidates in a whole-organism context. Orthotopic tumor models, where human cancer cells are implanted into the corresponding organ in an immunodeficient mouse, provide a more clinically relevant tumor microenvironment compared to subcutaneous xenografts. nih.govcriver.com

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, are also valuable tools. dovepress.com Entrectinib has demonstrated significant anti-tumor activity and induced tumor regression in PDX models of colorectal cancer with a TPM3-NTRK1 fusion and soft tissue sarcoma with the same fusion. dovepress.com Complete tumor regression was observed in PDX models of ALCL harboring NPM1-ALK rearrangements. dovepress.com

Transgenic mouse models, where a specific oncogene is expressed in a particular tissue, are also employed to study tumorigenesis and test therapeutic agents. For the generation of the Lck-NPM-ALK transgenic mice, the cDNA for the NPM-ALK fusion protein was cloned and expressed in thymocytes and T-lymphocytes. aacrjournals.org In a transgenic model of NPM-ALK, treatment with entrectinib led to complete tumor regression. aacrjournals.org Similarly, transgenic expression of ETV6-NTRK3 in murine mammary epithelial cells resulted in the rapid development of invasive mammary tumors. aacrjournals.org

Brain-Implanted Xenograft Models for Assessing Central Nervous System (CNS) Activity

The assessment of Central Nervous System (CNS) activity is a critical step in the preclinical development of kinase inhibitors, particularly for cancers with a high propensity for brain metastases. Brain-implanted xenograft models are indispensable tools for evaluating the ability of a drug to cross the blood-brain barrier (BBB) and exert its therapeutic effect on intracranial tumors. nih.gov

In these models, human cancer cells harboring specific genetic alterations, such as ALK or NTRK fusions, are implanted directly into the brains of immunocompromised mice. nih.gov The growth of these intracranial tumors is monitored, often using in vivo imaging techniques, and the efficacy of a given inhibitor is assessed by its ability to slow or reverse tumor progression. nih.gov

Studies on various TRK/ALK inhibitors have demonstrated the utility of this approach. For instance, the pan-TRK, ROS1, and ALK inhibitor entrectinib has shown efficacy in delaying the progression of brain tumors in KM12SM colorectal cancer models, which contain a TPM3-NTRK1 gene fusion. nih.gov Similarly, the novel ALK-selective inhibitor NVL-655 has demonstrated preclinical intracranial antitumor activity in a brain-implanted xenograft model derived from a patient with lung cancer harboring an alectinib-resistant ALK mutation. nih.govnuvalent.com These models are crucial for confirming that a compound not only has the desired biochemical potency but also possesses the necessary pharmacokinetic properties to be effective against CNS disease. nuvalent.comcore.ac.uk

Table 1: Examples of CNS Activity Assessment in Xenograft Models for TRK/ALK Inhibitors This table is interactive. You can sort and filter the data.

| Inhibitor | Cancer Model | Target Gene Fusion/Mutation | Key Finding | Citation |

|---|---|---|---|---|

| Entrectinib | KM12SM Colorectal Cancer | TPM3-NTRK1 | Discernibly delayed the progression of brain tumors. | nih.gov |

| NVL-655 | Patient-Derived Lung Cancer | EML4-ALK v3 G1202R | Showed preclinical intracranial antitumor activity. | nuvalent.com |

| Alectinib (B1194254) | EML4-ALK Lung Cancer | EML4-ALK | More effective than crizotinib in an in vivo imaging model for brain tumors. | nih.gov |

Proteomic and Phosphoproteomic Approaches to Elucidate Signaling Dynamics

Proteomic and phosphoproteomic analyses are powerful, unbiased methods used to map the complex signaling networks regulated by kinases like ALK and TRK. plos.orgfrontiersin.org These mass spectrometry-based techniques provide a global snapshot of the proteins and phosphorylation sites that are altered upon treatment with an inhibitor, offering deep mechanistic insights into the drug's mode of action and the underlying biology of the cancer. frontiersin.orgunc.edunih.gov

Activation of TRK and ALK receptor tyrosine kinases, often through mutations or gene fusions, triggers a cascade of downstream signaling events that promote cell proliferation and survival. trkcancer.comnih.govaacrjournals.org Key pathways consistently implicated include the PI3K/AKT/mTOR and RAS/MAPK pathways. plos.orgmdpi.com Phosphoproteomic studies on neuroblastoma cells, for example, have confirmed that full-length ALK signals through both PI3K/AKT and Ras/MAPK pathways. mdpi.com Furthermore, analysis of ALK signaling identified the transcription factor STAT3 as an important downstream target. nih.gov

By comparing the phosphoproteomic profiles of cancer cells before and after treatment with an inhibitor like this compound, researchers can:

Confirm on-target activity by observing reduced phosphorylation of ALK, TRK, and their direct substrates. aacrjournals.org

Identify the full spectrum of downstream pathways affected by the inhibitor. nih.gov

Uncover potential mechanisms of cross-talk between different signaling pathways. plos.org

Discover novel biomarkers to monitor drug activity in a clinical setting. nih.gov

Table 2: Key Signaling Pathways and Proteins Modulated by ALK/TRK Activity This table is interactive. You can sort and filter the data.

| Kinase Family | Key Downstream Pathways | Key Proteins/Substrates | Cancer Context | Citation |

|---|---|---|---|---|

| ALK | PI3K/AKT, RAS/MAPK, STAT3 | AKT, MAPK, PLCγ1, STAT3 | Neuroblastoma, NSCLC | mdpi.comnih.govaacrjournals.org |

Functional Genomic Screens for Identifying Resistance Mechanisms and Sensitizing Targets

Despite the initial effectiveness of targeted therapies, the development of drug resistance is a major clinical challenge. mdpi.comnih.gov Functional genomic screens, such as those using CRISPR-Cas9 technology, are systematically used to identify genes whose loss or modification confers resistance to a specific inhibitor. These screens can also identify "sensitizing" targets, where inactivation of a gene enhances the inhibitor's efficacy.

For ALK and TRK inhibitors, two primary categories of resistance mechanisms have been identified:

On-target resistance: This involves the acquisition of secondary mutations within the kinase domain of ALK or TRK itself. nih.govnih.gov These mutations can interfere with drug binding, thereby reducing the inhibitor's effectiveness. nih.gov For example, the L1196M mutation in ALK is a common resistance mechanism to the first-generation inhibitor crizotinib. nih.gov

Off-target (or bypass) resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent the inhibited pathway. nih.gov For instance, the activation of the MET or EGFR receptor tyrosine kinases can provide an alternative route for cell survival and proliferation, rendering the inhibition of ALK or TRK ineffective. mdpi.com In some cases, resistance to TRK inhibition has been linked to acquired mutations in genes like NF2, leading to the upregulation of the MAPK and mTOR/AKT pathways. uzh.ch

Identifying these resistance mechanisms preclinically is crucial for the development of next-generation inhibitors designed to overcome them and for devising effective combination therapy strategies. uzh.ch

Table 3: Examples of Resistance Mechanisms to ALK/TRK Inhibitors This table is interactive. You can sort and filter the data.

| Inhibitor Class | Resistance Mechanism Type | Specific Example | Citation |

|---|---|---|---|

| ALK Inhibitors | On-Target Mutation | Secondary mutations in the ALK kinase domain (e.g., L1196M, G1202R) | nih.govnih.gov |

| ALK Inhibitors | Bypass Pathway Activation | Activation of EGFR, KIT, or NRG1 fusion signaling | mdpi.comnih.gov |

| TRK Inhibitors | On-Target Mutation | Secondary mutations in the NTRK kinase domain | uzh.ch |

Future Directions in Preclinical Development of Multi-Target Kinase Inhibitors

The field of multi-target kinase inhibitor development is continuously evolving, driven by the need for more durable responses and strategies to overcome resistance. nih.gov A key trend is the rational design of inhibitors that target several signaling pathways simultaneously, which may offer greater efficacy than single-target agents, especially in tumors where multiple pathways are deregulated. nih.gov

Future preclinical development for dual inhibitors like this compound will likely focus on several key areas:

Designing for Selectivity: While multi-targeting can be beneficial, off-target effects can lead to toxicity. A major goal is to design inhibitors with a carefully tailored selectivity profile. For example, some next-generation ALK inhibitors are specifically designed to avoid inhibiting TRK receptors, as this can cause neurological side effects. nih.govfirstwordpharma.com Conversely, for certain cancer types, dual inhibition of both TRK and ALK is the desired therapeutic strategy. medchemexpress.com

Overcoming Compound Resistance Mutations: As new resistance mutations are identified, next-generation inhibitors are being engineered to be effective against them. This includes designing drugs that can potently inhibit both wild-type and mutated forms of the target kinases, including challenging compound mutations. nih.gov

Enhancing CNS Penetration: Given the frequency of brain metastases, optimizing inhibitors for high CNS penetration remains a priority to treat or prevent intracranial disease. nuvalent.comfirstwordpharma.com

Combination Therapies: Preclinical models are essential for identifying synergistic combinations of a multi-target inhibitor with other agents, such as chemotherapy or inhibitors of downstream or bypass signaling pathways, to achieve deeper and more lasting responses. mdpi.comuzh.ch

The ultimate goal is to develop personalized therapy strategies where the choice of a single multi-kinase inhibitor or a combination of single-target inhibitors is guided by the specific genetic and molecular makeup of an individual patient's tumor. nih.gov

Q & A

Q. What are the primary molecular targets of Trk/ALK-IN-1, and how does its selectivity compare to other kinase inhibitors?

this compound is a dual inhibitor targeting ALK (anaplastic lymphoma kinase) and EGFR (epidermal growth factor receptor). Its selectivity profile was determined via in vitro kinase assays, showing an IC50 of 1.84 nM for ALK and moderate activity against EGFR . Unlike first-generation ALK inhibitors like crizotinib, this compound exhibits broader kinase inhibition, necessitating careful off-target screening in experimental designs. Researchers should use orthogonal assays (e.g., cellular proliferation assays vs. kinase activity assays) to validate target specificity .

Q. What experimental models are most appropriate for evaluating this compound’s efficacy in preclinical studies?

T-cell acute lymphoblastic leukemia (T-ALL) cell lines (e.g., MOLT3, Jurkat) are established models due to their ALK-driven pathogenesis. In these models, this compound demonstrated >10-fold higher cytotoxicity (LD50: 0.36 μM) compared to dasatinib . For solid tumors, ALK-rearranged non-small cell lung cancer (NSCLC) xenografts are recommended, as prior studies with ALK inhibitors (e.g., crizotinib) have shown robust translatability .

Q. How should researchers optimize in vitro assay conditions for this compound to minimize off-target effects?

Use low serum concentrations (e.g., 2% FBS) in cell culture to reduce nonspecific protein binding. Include control experiments with EGFR-overexpressing cell lines to isolate ALK-specific effects. Dose-response curves should span 0.1–10 μM, with validation via siRNA knockdown or rescue experiments .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s reported cytotoxicity across different cancer subtypes?

Discrepancies in cytotoxicity may arise from tumor-specific ALK fusion variants or compensatory signaling pathways (e.g., EGFR activation). To address this:

Q. How can researchers design combination therapies to overcome this compound resistance in ALK-positive malignancies?

Resistance often stems from secondary ALK mutations (e.g., L1196M) or bypass signaling. Rational combinations include:

- ALK/EGFR co-inhibition : Pair this compound with gefitinib to block compensatory EGFR activation.

- ALK/PI3K dual targeting : Combine with PI3K inhibitors (e.g., alpelisib) to suppress survival pathways. Validate synergy via Chou-Talalay analysis and in vivo efficacy studies .

Q. What computational tools are critical for elucidating this compound’s binding dynamics and optimizing its structure?

- Molecular Dynamics (MD) Simulations : A 500-ns MD simulation revealed stable hydrogen bonding between this compound and ALK’s ATP-binding pocket (residues Met1199, Glu1210).

- DeepDock Algorithm : Used for virtual screening to prioritize compounds with favorable binding energies.

- QSAR Modeling : Predicts pharmacokinetic properties (e.g., bioavailability, BBB penetration) for structural analogs .

Q. How should researchers address ethical and practical challenges in translating this compound to clinical trials?

- Ethical : Ensure preclinical data robustly justify patient risks (e.g., toxicity profiles in murine models).